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Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for rapid

and efficient protein production. By harnessing the transcriptional and translational machinery

of the cell in an in vitro environment, CFPS systems offer several advantages over traditional in

vivo expression methods. These include the ability to synthesize toxic proteins, simplified

purification processes, and precise control over the reaction environment. A critical component

of any CFPS system is a sustained energy source, primarily supplied in the form of Adenosine

5'-triphosphate (ATP). ATP dipotassium salt is a commonly used, highly soluble, and stable

form of ATP that provides the necessary energy for the demanding processes of transcription

and translation.

These application notes provide a comprehensive overview of the role and application of ATP
dipotassium salt in CFPS, complete with detailed protocols, quantitative data on its impact on

protein yield, and workflow diagrams for researchers, scientists, and drug development

professionals.

The Role of ATP in Cell-Free Protein Synthesis
ATP is the primary energy currency in CFPS, driving several key processes:

Transcription: ATP is one of the four nucleotide triphosphates (NTPs) required for the

synthesis of messenger RNA (mRNA) from a DNA template by RNA polymerase.
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tRNA Aminoacylation: The attachment of amino acids to their corresponding transfer RNA

(tRNA) molecules is an energy-intensive process catalyzed by aminoacyl-tRNA synthetases,

which requires the hydrolysis of ATP to AMP and pyrophosphate.

Translation Initiation, Elongation, and Termination: The various steps of protein synthesis on

the ribosome, including the binding of initiator tRNA, the translocation of the ribosome along

the mRNA, and the release of the completed polypeptide chain, are facilitated by GTP, which

is regenerated from GDP using ATP.

Due to its central role, the concentration and regeneration of ATP are critical parameters for

optimizing protein yields in CFPS reactions.

Optimizing ATP Concentration
The optimal concentration of ATP dipotassium salt can vary depending on the specific CFPS

system (e.g., E. coli, wheat germ, rabbit reticulocyte) and the protein being expressed.

Generally, ATP concentrations in the range of 1-2 mM are used. However, it is crucial to co-

optimize the concentration of magnesium ions (Mg²⁺), as ATP readily chelates Mg²⁺, and the

Mg²⁺-ATP complex is the active form for many enzymes. An excess of free ATP can inhibit

translation by sequestering available Mg²⁺.

A common issue in batch CFPS reactions is the accumulation of inorganic phosphate (Pi) from

ATP hydrolysis, which can inhibit protein synthesis. To counteract this, various ATP

regeneration systems have been developed to maintain a stable supply of ATP throughout the

reaction.

ATP Regeneration Systems
To sustain protein synthesis over longer periods and achieve higher yields, ATP is continuously

regenerated from ADP using a secondary energy source. Common ATP regeneration systems

include:

Creatine Phosphate/Creatine Kinase: Creatine phosphate serves as a phosphate donor to

regenerate ATP from ADP, catalyzed by creatine kinase.

Phosphoenolpyruvate (PEP)/Pyruvate Kinase: PEP is a high-energy phosphate compound

that can efficiently regenerate ATP.
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Pyruvate/Pyruvate Oxidase: This system generates acetyl phosphate from pyruvate and

inorganic phosphate, which then donates its phosphate group to ADP to form ATP. This

system has the advantage of recycling inorganic phosphate, preventing its accumulation.[1]

Glucose/Glycolysis: Utilizing the glycolytic pathway present in some cell extracts to generate

ATP from glucose.

The choice of ATP regeneration system can significantly impact the duration and yield of the

CFPS reaction.

Quantitative Data on ATP Concentration and Protein
Yield
The concentration of ATP has a direct impact on the final protein yield. The following tables

summarize data from studies on the effect of NTP/ATP concentration on the synthesis of

Superfolder Green Fluorescent Protein (sfGFP) in an E. coli-based CFPS system.

Table 1: Effect of NTP Concentration on sfGFP Synthesis with Varying Cell Extract

Concentrations

Cell Extract Concentration
(mg/mL)

NTP Concentration
(Relative to 1x*)

sfGFP Yield (µg/mL)

20 1x ~150

40 1x ~100

80 1x ~50

80 2x ~125

80 3x ~175

*1x NTP concentration corresponds to 1.0 mM ATP, 1.0 mM GTP, 0.67 mM CTP, and 0.67 mM

UTP.[2] Data is estimated from graphical representations in the source publication.

Table 2: Effect of ATP and its Derivatives on sfGFP Synthesis with High Concentration Cell

Extract (80 mg/mL)
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Compound Added (in
addition to other NTPs)

Concentration sfGFP Yield (µg/mL)

NTP 1x ~50

NTP 3x ~175

ATP 3x equivalent ~150

ADP 3x equivalent ~100

Data is estimated from graphical representations in the source publication.[2][3]

Table 3: Protein Synthesis Rate at Various Constant ATP Concentrations

Constant [ATP] (mM) Optimal [Mg²⁺] (mM)
Rate of CAT Protein
Synthesis (µg/mL/min)

0.027 12 2.9 ± 0.2

0.05 12 4.3 ± 0.3

0.1 14 5.8 ± 0.4

0.2 16 6.7 ± 0.5

0.5 18 7.0 ± 0.5

1.0 18 7.1 ± 0.5

CAT: Chloramphenicol Acetyltransferase. Data is from a continuous-exchange CFPS system.[1]

Experimental Protocols
Below are detailed protocols for preparing an E. coli S30 extract and performing a standard

batch CFPS reaction, with a focus on the preparation and use of ATP dipotassium salt.

Protocol 1: Preparation of E. coli S30 Extract
This protocol is adapted from established methods for preparing highly active E. coli extracts

for CFPS.
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Materials:

E. coli strain (e.g., BL21(DE3))

2x YTPG media

S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium

acetate, 2 mM DTT)

Sonicator

High-speed refrigerated centrifuge

Procedure:

Inoculate a starter culture of E. coli in Luria-Bertani (LB) medium and grow overnight at

37°C.

The next day, inoculate 1 L of 2x YTPG media with the overnight culture and grow at 37°C

with vigorous shaking until the OD₆₀₀ reaches ~3.0.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Wash the cell pellet three times with cold S30 buffer.

Resuspend the cell pellet in 1 mL of cold S30 buffer per gram of wet cell paste.

Lyse the cells by sonication on ice. The sonication parameters should be optimized for the

specific instrument, aiming for a total energy input of 800-900 Joules for a 1.4 mL sample.

Immediately after sonication, add DTT to a final concentration of 3 mM.

Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant to a new tube.

Perform a "runoff" reaction by incubating the supernatant at 37°C for 60 minutes with

shaking to degrade endogenous mRNA and ribosomes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.

Aliquot the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Preparation of Energy Solution with ATP
Dipotassium Salt
Materials:

ATP dipotassium salt (powder)

GTP sodium salt (powder)

CTP sodium salt (powder)

UTP sodium salt (powder)

Creatine phosphate

Nuclease-free water

Procedure:

To prepare a 10x concentrated energy solution, dissolve the following in nuclease-free water

to the specified final concentrations:

ATP dipotassium salt: 12 mM

GTP, CTP, UTP: 9 mM each

Creatine phosphate: 200 mM

Adjust the pH to 7.0-7.5 with a potassium hydroxide solution.

Aliquot the energy solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Standard Batch Cell-Free Protein Synthesis
Reaction
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Materials:

S30 extract (from Protocol 1)

10x Energy Solution (from Protocol 2)

Amino acid mixture (20 amino acids, ~20 mM each)

Potassium glutamate (~1 M stock)

Magnesium acetate (~1 M stock)

Creatine kinase

T7 RNA Polymerase

DNA template (plasmid or linear) encoding the protein of interest

Nuclease-free water

Procedure:

On ice, combine the following components in a microcentrifuge tube to the specified final

concentrations for a 15 µL reaction:
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Component
Stock
Concentration

Volume to Add (µL)
Final
Concentration

S30 Extract - 5.0 ~33% (v/v)

10x Energy Solution 10x 1.5 1x (1.2 mM ATP)

Amino Acid Mix 20 mM each 1.5 2 mM each

Potassium Glutamate 1 M 1.2 80 mM

Magnesium Acetate 1 M 0.18 12 mM

Creatine Kinase 10 mg/mL 0.3 0.2 mg/mL

T7 RNA Polymerase 1 mg/mL 0.2 ~13 µg/mL

DNA Template 100 ng/µL 1.0 ~6.7 ng/µL

Nuclease-free Water - 4.12 -

Total Volume 15.0

Mix the reaction gently by pipetting.

Incubate the reaction at 37°C for 2-4 hours. For some proteins, incubation at a lower

temperature (e.g., 30°C) for a longer period (e.g., overnight) may improve folding and yield.

After incubation, the reaction can be analyzed directly by SDS-PAGE or used for

downstream applications.

Visualizing the Workflow and Energy Cycle
To better understand the process, the following diagrams illustrate the experimental workflow

and the central role of ATP regeneration.
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A high-level workflow for cell-free protein synthesis.
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The ATP-ADP cycle with creatine phosphate regeneration.

Conclusion
ATP dipotassium salt is an indispensable component of cell-free protein synthesis systems,

providing the essential energy for transcription and translation. The optimization of its

concentration, in conjunction with magnesium ions and an efficient ATP regeneration system, is

paramount for achieving high protein yields. The protocols and data presented here offer a

solid foundation for researchers to successfully implement and optimize their CFPS

experiments for a wide range of applications in basic science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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